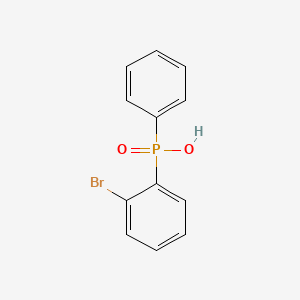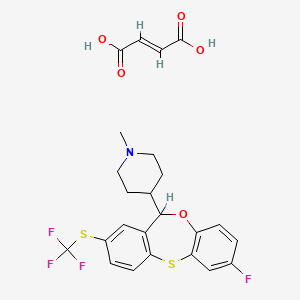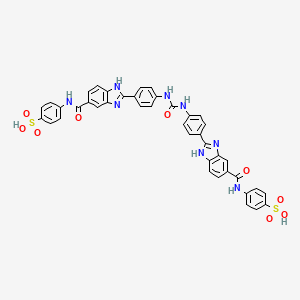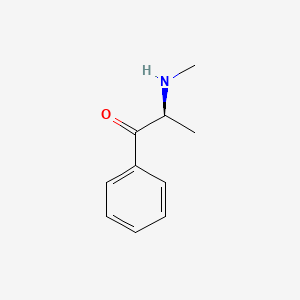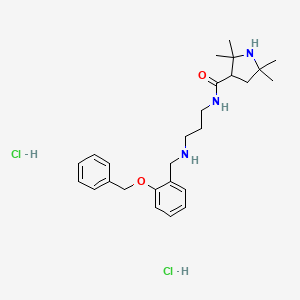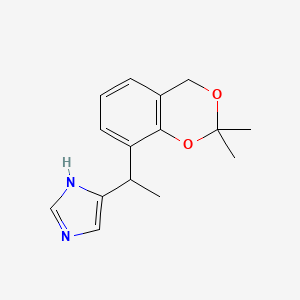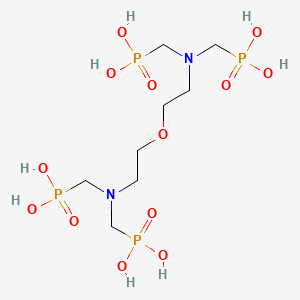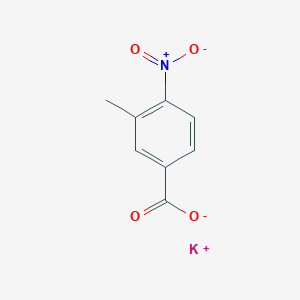
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea is a synthetic organic compound with the molecular formula C17H22N2O3S It is characterized by the presence of a naphthyl group, a diethoxyethyl group, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea typically involves the reaction of 1-naphthylamine with diethoxyacetaldehyde and methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1-Naphthylamine reacts with diethoxyacetaldehyde in the presence of a suitable catalyst to form an intermediate.
Step 2: The intermediate is then treated with methyl isothiocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
科学的研究の応用
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The naphthyl group may interact with hydrophobic regions of proteins, affecting their function. The compound’s overall effect is determined by its ability to modulate various biochemical pathways.
類似化合物との比較
Similar Compounds
1-(1-Naphthyl)-3-(2,2-diethoxyethyl)urea: Similar structure but lacks the thiourea moiety.
2-Hydroxyethyl disulfide: Contains a disulfide bond and is used in different applications.
Uniqueness
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea is unique due to the presence of both the naphthyl and thiourea groups, which confer distinct chemical and biological properties
特性
CAS番号 |
102433-19-2 |
|---|---|
分子式 |
C18H24N2O2S |
分子量 |
332.5 g/mol |
IUPAC名 |
1-(2,2-diethoxyethyl)-1-methyl-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C18H24N2O2S/c1-4-21-17(22-5-2)13-20(3)18(23)19-16-12-8-10-14-9-6-7-11-15(14)16/h6-12,17H,4-5,13H2,1-3H3,(H,19,23) |
InChIキー |
IXOQSAYPBNELSM-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN(C)C(=S)NC1=CC=CC2=CC=CC=C21)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


